molecular formula C10H18N8 B020813 N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) CAS No. 15894-70-9

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

Cat. No. B020813
CAS RN: 15894-70-9
M. Wt: 250.3 g/mol
InChI Key: YXZZOMVBHPCKMM-UHFFFAOYSA-N
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Description

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical compound that has been explored in the context of its synthesis, molecular structure analysis, chemical reactions, physical, and chemical properties. This compound is part of a broader class of chemicals known for their diverse applications in materials science, catalysis, and potentially pharmaceuticals, although this summary focuses strictly on the chemical aspects excluding drug-related applications.

Synthesis Analysis

The synthesis of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) and related compounds typically involves the reaction of cyanoguanidine with various reagents to form complex structures. For example, a convenient synthetic strategy towards N-acylguanidines via a sequential one-pot multicomponent carbonylation/amination reaction has been developed, showcasing the versatility and potential for generating a variety of related compounds (Åkerbladh et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of related cyanoguanidine derivatives reveal intricate details about their conformation and interactions. For instance, the crystal and gas-phase structure of 2-(2′-cyanophenyl)-4,6-diamino-1,3,5-triazine, a related compound, highlights the impact of steric effects and hydrogen bonding on molecular non-planarity and crystal packing (Janczak & Kubiak, 2005).

Chemical Reactions and Properties

The reactivity and chemical behavior of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) derivatives can be complex. For example, the transformation of one CN group in o-dicyanobenzene in the presence of cyanoguanidine yielding the melaminium derivative provides insight into the reactivity of these compounds under specific conditions (Janczak & Kubiak, 2005).

Physical Properties Analysis

The physical properties of cyanoguanidine derivatives, including melting points, solubility, and crystal structures, are key to understanding their potential applications. For example, the crystal structure analysis of N,N'''-diaryl cyanoguanidines underlines the importance of intermolecular interactions and hydrogen bonding in determining the solid-state properties of these compounds (Hamilton et al., 2005).

Scientific Research Applications

  • Mutagenesis and Chromosome Studies : Nitrosoguanidine, a related compound, is a powerful mutagen used for inducing closely linked multiple mutations at specific loci. This makes it useful for direct mutagenesis, studying chromosome replication, and mapping the chromosome (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

  • Carbonic Anhydrase II Inhibition : N,N'-diaryl cyanoguanidines are potent and selective inhibitors of carbonic anhydrase II, an important drug target for antiglaucoma agents. They exhibit low inhibition constants and high selectivity for this enzyme (Akocak et al., 2018).

  • Chemical Structure Analysis : The compound itself has been studied for its unique chemical structure, which includes minimal overlap of the amino lone pair with the attached aryl ring and a planar guanidine structure (Cunningham & Wan, 1996).

  • Toxicological Activity : Derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) exhibit toxicological activity against certain pests like wheat aphid and Spodoptera littoralis, indicating potential use in pest control (Khodairy et al., 2021).

  • Protein Analysis in Complex Mixtures : Related compounds have been used in the development of high-specificity probes for detecting specific proteins in complex mixtures, useful in understanding protein interactions and hydrodynamic properties (Zhao et al., 2010).

  • Friedel-Crafts Carboxamidation : Cyanoguanidine serves as a useful reagent in the Friedel-Crafts carboxamidation of arenes, with significant implications in organic synthesis (Naredla & Klumpp, 2012).

  • Hypertensive Treatment : Certain derivatives of N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) have been found to be potent in treating hypertension, showing direct vascular relaxation effects in hypertensive rats and dogs (Petersen, Nielsen, & Arrigoni-Martelli, 1978).

Safety And Hazards

The safety information for “N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine)” indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZZOMVBHPCKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C(N)NC#N)CCN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065967
Record name Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine)

CAS RN

15894-70-9
Record name 1,6-Bis(cyanoguanidino)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15894-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Di(cyanoguanidino)hexane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, N,N'''-1,6-hexanediylbis[N'-cyano-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'''-1,6-hexanediylbis[N'-cyanoguanidine]
Source European Chemicals Agency (ECHA)
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Record name 1,6-DI(CYANOGUANIDINO)HEXANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Ichihara, D Asakawa, A Yamamoto… - Analytical and Bioanalytical …, 2023 - Springer
Persistent and mobile organic compounds (PMOCs) are highly soluble in water, thereby posing a threat to water resource quality. Currently, there are no methods that can accurately …
Number of citations: 2 link.springer.com
IS Nizamov, RZ Salikhov, ID Timushev… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
A new series of chiral carboxypyridinium dithiophosphates were synthesized by the reactions of nicotinic, isonicotinic, and picolinic acids with dithiophosphoric acid on the basis (1S)-…
Number of citations: 5 www.tandfonline.com
YJ An, SH Nam, JK Lee - Journal of Korean Society on Water …, 2008 - koreascience.kr
The utilization of a variety of hazard chemicals bears risks to human health and ecosystem. The increasing usage of various chemicals indicates the greater emission of those chemicals …
Number of citations: 8 koreascience.kr
E Rorije, M Müller, W Peijnenburg - 1997 - academia.edu
In 1993 the European Union has adopted the Regulation (EEC) 793/93 on existing chemical substances", as a first step towards managing the potential risks posed by chemicals to …
Number of citations: 2 www.academia.edu
E Brenner - Journal of anatomy, 2014 - Wiley Online Library
This review deals with the art of (anatomical) embalming. The first part contains a brief historical review of the history of embalming, starting with ancient cultures such as the E gyptians …
Number of citations: 394 onlinelibrary.wiley.com
P Bonnet, J Achille, L Malingre, H Duret… - AIMS Environmental …, 2018 - aimspress.com
AIMS Environmental Science, 5 (6): 402− 417. DOI: 10.3934/environsci. 2018.6. 402 Received: 30 October 2018 Accepted: 17 December 2018 Published: 25 December 2018 http://www…
Number of citations: 7 www.aimspress.com
IS Nizamov, GG Shumatbaev, ID Nizamov… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
New chiral methylbenzylammonium salts of aryldithiophosphonic acids containing glucofuranose, allofuranose, and galactopyranose diacetonide substituents were obtained using (S)-(…
Number of citations: 5 www.tandfonline.com
J Kjølholt, PJ Nielsen, L Samsøe-Petersen - Environmental Project, 2001 - Citeseer
Inventory of Biocides used in Denmark Page 1 Environmental Project No. 585 2001 Miljøprojekt Inventory of Biocides used in Denmark Carsten Lassen, Susanne Skårup, Sonja Hagen …
Number of citations: 2 citeseerx.ist.psu.edu
JF Certin, M Baril, C Bayourthe, C Botineau… - 2021 - anses.hal.science
Le formaldéhyde a été classé en 2004 par le Centre international de recherche sur le cancer (CIRC) dans le groupe 1 des cancérogènes avérés pour l’espèce humaine et cette …
Number of citations: 4 anses.hal.science

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